molecular formula C8H16BrN B14007325 2-Azaspiro[4.4]nonane,hydrobromide CAS No. 1073-09-2

2-Azaspiro[4.4]nonane,hydrobromide

Cat. No.: B14007325
CAS No.: 1073-09-2
M. Wt: 206.12 g/mol
InChI Key: FNZXQYRGLSWHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[44]nonane,hydrobromide is a heterocyclic compound with a unique spiro structure It is characterized by a nitrogen atom incorporated into a bicyclic framework, which contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane,hydrobromide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonane,hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

2-Azaspiro[4.4]nonane,hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane,hydrobromide involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.4]nonane,hydrobromide is unique due to its specific spirocyclic structure and the presence of a nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1073-09-2

Molecular Formula

C8H16BrN

Molecular Weight

206.12 g/mol

IUPAC Name

2-azaspiro[4.4]nonane;hydrobromide

InChI

InChI=1S/C8H15N.BrH/c1-2-4-8(3-1)5-6-9-7-8;/h9H,1-7H2;1H

InChI Key

FNZXQYRGLSWHQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCNC2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.